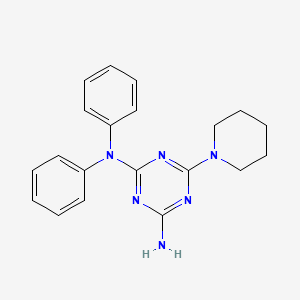

N,N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

Übersicht

Beschreibung

Introduction N,N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine is a chemical compound that has been synthesized and studied for its various properties and interactions. This compound is a part of the 1,3,5-triazine class, which is known for its applications in different scientific fields, including medicinal chemistry and materials science.

Synthesis Analysis The compound is synthesized via a combined experimental and theoretical approach. It involves the use of the density functional B3LYP method along with a 6-31G(d) basis set for calculating molecular geometry and vibrational wavenumbers. The synthesis process also examines the molecular structure through FT-IR and FT-Raman spectroscopy, contributing to understanding the compound's formation and characteristics (Kavipriya, Kavitha, Karthikeyan, & Nataraj, 2015).

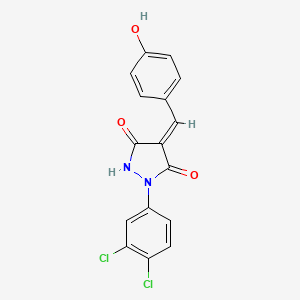

Molecular Structure Analysis The molecular structure of N,N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine has been investigated using spectroscopic methods and theoretical calculations. This includes the analysis of vibrational spectra, HOMO-LUMO analysis, and non-linear optical (NLO) behaviors. These studies help to understand the charge transfer within the molecule and its stability arising from hyper conjugative interactions and charge delocalization (Kavipriya et al., 2015).

Chemical Reactions and Properties This compound has been used to coordinate transition metal ions and form complexes, revealing significant insights into its chemical behavior and reactivity. Studies involving the synthesis and structure of ligands and metal complexes provide a better understanding of the compound’s application in coordination chemistry (Peppel & Köckerling, 2009).

Physical Properties Analysis The physical properties, including ionization potential, electro-negativity, and electrophilicity index, have been deduced from theoretical studies. These properties are crucial for understanding how this compound interacts in different chemical environments and its potential applications in various fields (Kavipriya et al., 2015).

Chemical Properties Analysis The chemical properties of N,N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine, such as its reactivity with other compounds and its behavior under different chemical conditions, have been explored through various studies. This includes examining its interactions with other ligands and metals, which helps in understanding its utility in synthesizing new chemical entities or materials (Peppel & Köckerling, 2009).

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopic Analysis

Molecular Structure Investigations : A comprehensive study on the molecular structure, vibrational spectra, and frontier molecular orbitals (HOMO-LUMO analysis) of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine was conducted. This investigation encompassed FT-IR and FT-Raman spectroscopic analysis, alongside calculations using the density functional B3LYP method. The research highlighted significant insights into the molecule’s non-linear optical (NLO) behavior, dipole moment, polarizability, and hyperpolarizability. The study also examined the molecule's stability through hyper conjugative interaction and charge delocalization via natural bond orbital (NBO) analysis (Kavipriya et al., 2015).

Synthesis and Structural Insights : Detailed synthesis procedures and molecular structure investigations of new s-triazine derivatives incorporating various moieties, including pyrazole, piperidine, and aniline, were presented. The study involved X-ray crystallography, Hirshfeld, and DFT calculations to analyze intermolecular interactions and molecular packing. Notably, the synthesized compounds were characterized as polar, with dipole moments and NMR chemical shifts calculated and validated against experimental data (Shawish et al., 2021).

Material Synthesis and Properties

Green Synthesis and Self-Association : The green synthesis of 2,4-diamino-1,3,5-triazines was achieved through the reaction of dicyandiamide with nitriles under microwave irradiation. This method is noted for its reduced solvent use, brief reaction time, and simplicity. The structures were confirmed in solution via NMR spectroscopy, and variable temperature experiments provided insights into the free energy of activation for rotation about the amino–triazine bond. The study also detailed the crystal structures of specific derivatives and the variable N–H⋯N interactions across structures, influencing the formation of pseudo-honeycomb networks to corrugated rosette layers (Díaz‐Ortiz et al., 2004).

Polyamides with Main Chain Phenyl-1,3,5-Triazine Moieties : Aromatic polyamides featuring phenyl-1,3,5-triazine functional groups were synthesized and evaluated for their solubility, film formation, and thermal properties. These polymers, synthesized through Yamazaki phosphorylation polycondensation, were found to be highly soluble, formed transparent films, and displayed high thermal stability. Their mechanical properties, including tensile strength and elongation at break, were also characterized, marking them as potential materials for high-performance applications (Yu et al., 2012).

Applications in Coordination Chemistry

Transition Metal Coordination : The synthesis of large 1,3,5-triazine-based ligands and their coordination with transition metal ions were explored, focusing on the structures of the ligands and their complexes. The study detailed the Co(II) complex synthesis and its nanometer-scaled ball shape, highlighting its unique coordination geometry and structural dimensions. These insights contribute to the understanding of coordination chemistry involving triazine-based ligands (Peppel & Köckerling, 2009).

Eigenschaften

IUPAC Name |

4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6/c21-18-22-19(25-14-8-3-9-15-25)24-20(23-18)26(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRLSFMRCDKQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5597598.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5597606.png)

![4-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methyl-5-propylpyrimidine](/img/structure/B5597626.png)

![N,6-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5597631.png)

![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)

![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)

![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)